molecular formula C24H25N3O5S2 B2669363 N-(5-acetyl-4-phenylthiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide CAS No. 681237-39-8

N-(5-acetyl-4-phenylthiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

Cat. No. B2669363
CAS RN: 681237-39-8
M. Wt: 499.6
InChI Key: IXYFMCSNFNTJCE-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-phenylthiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide, also known as PDK1 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications. PDK1 (3-phosphoinositide-dependent protein kinase 1) is an enzyme that plays a crucial role in regulating cell growth and metabolism. Inhibition of PDK1 has been shown to have anti-tumor effects, making it a promising target for cancer therapy.

Scientific Research Applications

Synthesis and Biological Screening

Compounds with similar structures have been synthesized and screened for various biological activities. For instance, sulfonamide derivatives have been evaluated for their antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These activities suggest that N-(5-acetyl-4-phenylthiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide could also be explored for similar pharmacological properties, contributing to the development of new therapeutic agents (Patel et al., 2009).

Antimalarial and COVID-19 Research

Research on sulfonamide derivatives has also extended to antimalarial activity and their potential use against COVID-19. Studies have shown that certain sulfonamides exhibit significant antimalarial activity and have been evaluated for their effectiveness against COVID-19 through computational calculations and molecular docking studies. This suggests a potential research avenue for N-(5-acetyl-4-phenylthiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide in infectious disease research, particularly in the context of emerging pathogens (Fahim & Ismael, 2021).

properties

IUPAC Name

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-15-13-27(14-16(2)32-15)34(30,31)20-11-9-19(10-12-20)23(29)26-24-25-21(22(33-24)17(3)28)18-7-5-4-6-8-18/h4-12,15-16H,13-14H2,1-3H3,(H,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXYFMCSNFNTJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-acetyl-4-phenylthiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide

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